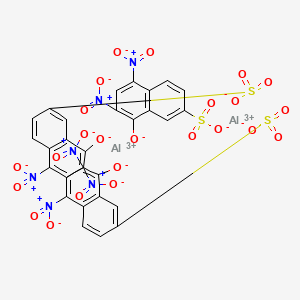
dialuminum;5,7-dinitro-8-oxidonaphthalene-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dialuminum;5,7-dinitro-8-oxidonaphthalene-2-sulfonate is a complex organic compound known for its vibrant yellow color. It is commonly referred to as Naphthol Yellow S or Acid Yellow 1. This compound is primarily used as a dye in various industries, including textiles, cosmetics, and food, although its use in food has been discontinued in some regions due to safety concerns .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dialuminum;5,7-dinitro-8-oxidonaphthalene-2-sulfonate involves the nitration of 1-naphthol followed by sulfonation. The process typically starts with 1-naphthol, which undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The resulting dinitro compound is then sulfonated using sulfuric acid to introduce the sulfonate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is usually isolated by crystallization and purified through recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Dialuminum;5,7-dinitro-8-oxidonaphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently
Major Products Formed
Oxidation: Produces various oxidized derivatives.
Reduction: Forms amino derivatives.
Substitution: Results in compounds with different functional groups replacing the sulfonate group
Applications De Recherche Scientifique
Dialuminum;5,7-dinitro-8-oxidonaphthalene-2-sulfonate has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for detecting and quantifying metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its chemical properties.
Industry: Utilized as a dye in textiles, cosmetics, and other products
Mécanisme D'action
The mechanism of action of dialuminum;5,7-dinitro-8-oxidonaphthalene-2-sulfonate involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in the structure and function of the target molecules, influencing various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 5,7-dinitro-8-oxidonaphthalene-2-sulphonate
- Dipotassium 5,7-dinitro-8-oxidonaphthalene-2-sulfonate
- Barium 8-hydroxy-5,7-dinitronaphthalene-2-sulphonate
Uniqueness
Dialuminum;5,7-dinitro-8-oxidonaphthalene-2-sulfonate is unique due to its specific combination of aluminum and sulfonate groups, which impart distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and specific reactivity .
Propriétés
Numéro CAS |
68698-86-2 |
|---|---|
Formule moléculaire |
C30H12Al2N6O24S3 |
Poids moléculaire |
990.6 g/mol |
Nom IUPAC |
dialuminum;5,7-dinitro-8-oxidonaphthalene-2-sulfonate |
InChI |
InChI=1S/3C10H6N2O8S.2Al/c3*13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17;;/h3*1-4,13H,(H,18,19,20);;/q;;;2*+3/p-6 |
Clé InChI |
DBVXUKIBGLKJBR-UHFFFAOYSA-H |
SMILES canonique |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[O-].C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[O-].C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[O-].[Al+3].[Al+3] |
Numéros CAS associés |
483-84-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



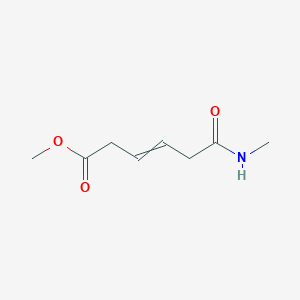
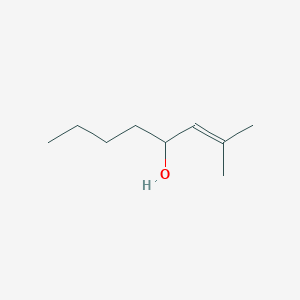
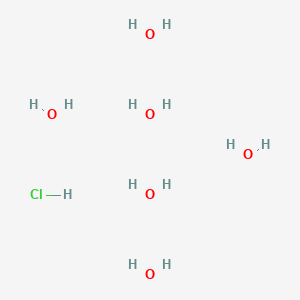
![Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate](/img/structure/B14473181.png)
![2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate](/img/structure/B14473182.png)
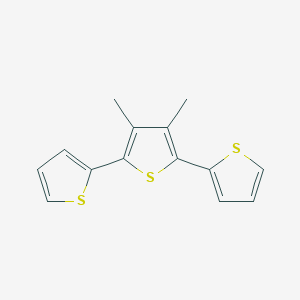

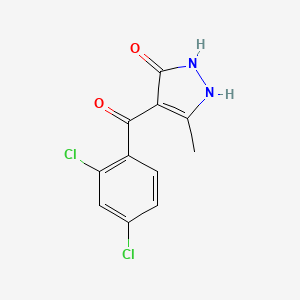
![1-Phenyl-3-[(prop-2-yn-1-yl)amino]but-2-en-1-one](/img/structure/B14473210.png)
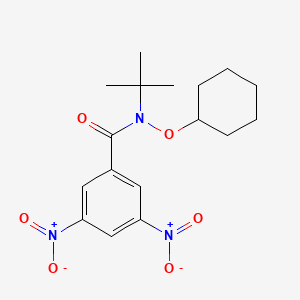

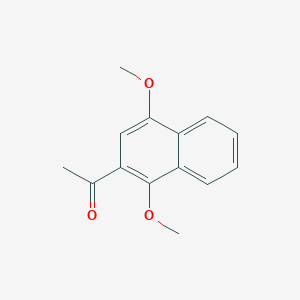
![3-Azabicyclo[3.2.2]nonane-3-carbothioic acid, [1-(2-pyridinyl)ethylidene]hydrazide](/img/structure/B14473243.png)
